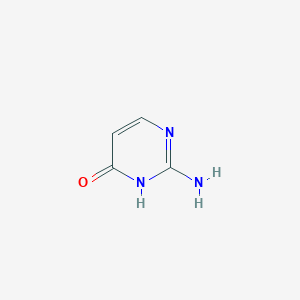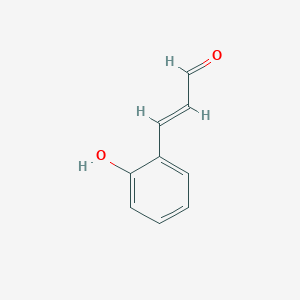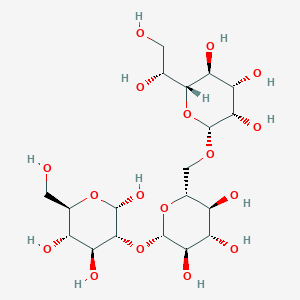
2-O-(6-O-glycero-manno-Heptopyranosyl-glucopyranosyl)glucopyranose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-O-(6-O-glycero-manno-Heptopyranosyl-glucopyranosyl)glucopyranose, also known as HM-7, is a cyclic trisaccharide that has been found to exhibit various biological activities. It was first isolated from the culture broth of Streptomyces sp. MK730-62F1 in 1997. Since then, several studies have been conducted to explore its synthesis, mechanism of action, and potential applications in scientific research.
Applications De Recherche Scientifique
2-O-(6-O-glycero-manno-Heptopyranosyl-glucopyranosyl)glucopyranose has been found to exhibit various biological activities, including antibacterial, antifungal, and antitumor activities. It has also been reported to inhibit the activity of glycosidases, which are enzymes that catalyze the hydrolysis of glycosidic bonds. These properties make 2-O-(6-O-glycero-manno-Heptopyranosyl-glucopyranosyl)glucopyranose a potential candidate for the development of new antibiotics, antifungal agents, and anticancer drugs.
Mécanisme D'action
The mechanism of action of 2-O-(6-O-glycero-manno-Heptopyranosyl-glucopyranosyl)glucopyranose is not fully understood. However, it has been suggested that its antibacterial and antifungal activities are due to its ability to inhibit the synthesis of cell wall components, such as peptidoglycan and chitin. Its antitumor activity, on the other hand, is thought to be related to its ability to induce apoptosis, or programmed cell death, in cancer cells.
Effets Biochimiques Et Physiologiques
2-O-(6-O-glycero-manno-Heptopyranosyl-glucopyranosyl)glucopyranose has been found to exhibit low toxicity in vitro and in vivo. It has also been reported to have a low inhibitory effect on human glycosidases, which suggests that it may have minimal impact on normal human physiology.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-O-(6-O-glycero-manno-Heptopyranosyl-glucopyranosyl)glucopyranose in lab experiments is its ability to inhibit the activity of glycosidases. This property makes it a useful tool for studying the role of glycosidases in various biological processes. However, one of the limitations is its low solubility in water, which may affect its bioavailability and limit its use in certain experiments.
Orientations Futures
There are several future directions for the research on 2-O-(6-O-glycero-manno-Heptopyranosyl-glucopyranosyl)glucopyranose. One potential direction is the development of new antibiotics and antifungal agents based on its structure and biological activity. Another direction is the exploration of its potential as an anticancer drug. Additionally, further studies are needed to fully understand its mechanism of action and its impact on human physiology.
In conclusion, 2-O-(6-O-glycero-manno-Heptopyranosyl-glucopyranosyl)glucopyranose, or 2-O-(6-O-glycero-manno-Heptopyranosyl-glucopyranosyl)glucopyranose, is a cyclic trisaccharide with various biological activities. Its synthesis, mechanism of action, and potential applications in scientific research have been explored in several studies. Further research is needed to fully understand its potential as a therapeutic agent and its impact on human physiology.
Méthodes De Synthèse
The synthesis of 2-O-(6-O-glycero-manno-Heptopyranosyl-glucopyranosyl)glucopyranose involves the condensation of three monosaccharides, namely glucose, mannose, and heptose. Several synthetic approaches have been reported in the literature, including chemical synthesis and enzymatic synthesis. The chemical synthesis involves the use of protecting groups and coupling reagents to connect the three monosaccharides. The enzymatic synthesis, on the other hand, utilizes glycosyltransferases to catalyze the formation of glycosidic bonds between the monosaccharides.
Propriétés
Numéro CAS |
144260-91-3 |
|---|---|
Nom du produit |
2-O-(6-O-glycero-manno-Heptopyranosyl-glucopyranosyl)glucopyranose |
Formule moléculaire |
C19H34O17 |
Poids moléculaire |
534.5 g/mol |
Nom IUPAC |
(2S,3R,4S,5S,6R)-3-[(2S,3R,4S,5S,6R)-6-[[(2R,3S,4S,5S,6R)-6-[(1R)-1,2-dihydroxyethyl]-3,4,5-trihydroxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-6-(hydroxymethyl)oxane-2,4,5-triol |
InChI |
InChI=1S/C19H34O17/c20-1-4(22)15-12(28)10(26)13(29)18(35-15)32-3-6-8(24)9(25)14(30)19(34-6)36-16-11(27)7(23)5(2-21)33-17(16)31/h4-31H,1-3H2/t4-,5-,6-,7-,8-,9+,10+,11+,12+,13+,14-,15-,16-,17+,18-,19+/m1/s1 |
Clé InChI |
PDGFSQZYNQUVRS-KQKUXOGQSA-N |
SMILES isomérique |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)[C@@H](CO)O)O)O)O)O)O)O)O)O)O |
SMILES |
C(C1C(C(C(C(O1)O)OC2C(C(C(C(O2)COC3C(C(C(C(O3)C(CO)O)O)O)O)O)O)O)O)O)O |
SMILES canonique |
C(C1C(C(C(C(O1)O)OC2C(C(C(C(O2)COC3C(C(C(C(O3)C(CO)O)O)O)O)O)O)O)O)O)O |
Autres numéros CAS |
144260-91-3 |
Synonymes |
2-O-(6-O-glycero-manno-heptopyranosyl-glucopyranosyl)glucopyranose 2-O-(6-O-glycero-manno-heptopyranosyl-glucopyranosyl)glucopyranose, (alpha-D-manno-alpha-D-gluco-beta-D-gluco)-isomer 2-O-(6-O-glycero-manno-heptopyranosyl-glucopyranosyl)glucopyranose, (beta-D-manno-alpha-D-gluco-alpha-D-gluco)-isomer 2-O-(6-O-glycero-manno-heptopyranosyl-glucopyranosyl)glucopyranose, (beta-D-manno-alpha-D-gluco-beta-D-gluco)-isomer 2-O-(6-O-L-glycero-alpha-D-manno-heptopyranosyl-alpha-D-glucopyranosyl)-alpha-D-glucopyranose MHGG |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



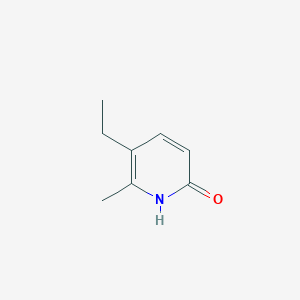
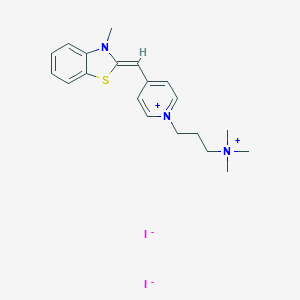
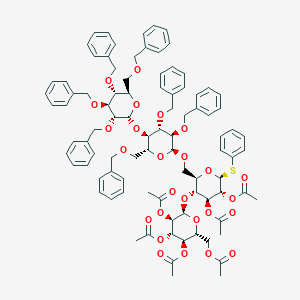
![N-[2-(4-Hydroxyphenylsulfanyl)ethyl]propionamide](/img/structure/B114517.png)
![7-(Acetyloxy)-4-hydroxy-N,N,N-trimethyl-10-oxo-3,5,9-trioxa-4-phosphadodecane-1-aminium]](/img/structure/B114518.png)
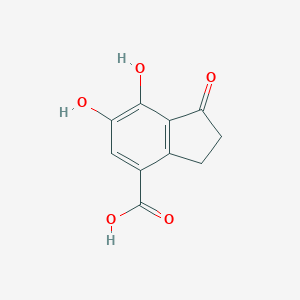
![4-[4-(3,4-Dihydroxyphenyl)pyrrolidin-3-yl]benzene-1,2-diol](/img/structure/B114527.png)
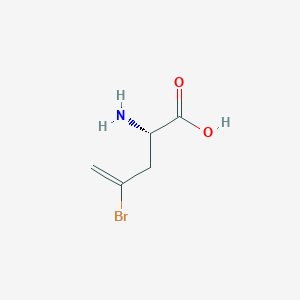
![4-Methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester](/img/structure/B114530.png)
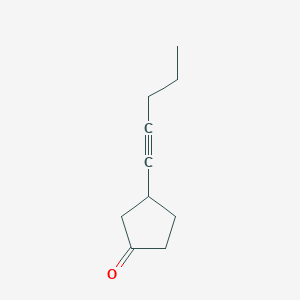
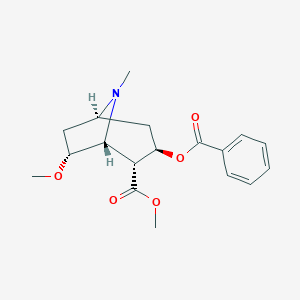
![2,6-Bis[(2-hydroxyethyl)amino]toluene](/img/structure/B114538.png)
